2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . This multicomponent protocol offers excellent yields and efficient recovery of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are often applied to scale up the synthesis of heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
2-(1-methyl-1H-imidazol-2-yl)-2,4’-bipyridine: Used in coordination chemistry and materials science.
Uniqueness
2-(1-methyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of imidazole and thiazole rings, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H7N3O2S |
---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-11-3-2-9-6(11)7-10-4-5(14-7)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
JRZLDQSLSVWRMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.